2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the C2 position with a 2-furyl group and at the C5 position with a 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole moiety. The furyl group contributes electron-rich aromaticity, while the triazole provides a rigid, planar heterocyclic system. Its synthesis likely involves cyclization reactions similar to those reported for analogous oxadiazole-triazole hybrids (e.g., acid chloride-tetrazole coupling, as seen in ) .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-5-3-6-12(9-10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-7-4-8-22-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYLBBEATYAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural components are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds containing triazole and oxadiazole groups. These activities include:
- Antifungal Activity : Compounds with triazole rings have shown significant antifungal properties against various fungal strains.
- Antibacterial Activity : Triazole derivatives exhibit potent antibacterial effects due to their ability to interfere with bacterial cell wall synthesis.
- Anticancer Activity : The oxadiazole moiety has been associated with anticancer activities, particularly against hepatocellular carcinoma and other cancer cell lines.
Antifungal Activity
A study published in Wiley Online Library reported that certain 1,2,3-triazole derivatives demonstrated promising antifungal activity. The mechanism involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis .
Antibacterial Activity
Research indicates that compounds featuring five-membered heterocycles like triazoles are effective against various bacterial strains. The structural properties of these heterocycles contribute to their ability to act as pharmacophores in antibacterial drugs .
Anticancer Activity
In a comprehensive study on triazole derivatives, it was found that some compounds exhibited IC50 values significantly lower than standard anticancer drugs like doxorubicin when tested against HepG2 liver cancer cells. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells .
Case Studies
| Study | Activity | Cell Line/Organism | IC50 Value (μg/mL) |
|---|---|---|---|
| Study 1 | Antifungal | Candida albicans | 10.5 |
| Study 2 | Antibacterial | E. coli | 12.0 |
| Study 3 | Anticancer | HepG2 | 5.6 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding with target enzymes.
- Disruption of Membrane Integrity : The hydrophobic furan ring contributes to membrane insertion and disruption in fungal cells.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
-
- Structure: 2-(4-Methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole.
- Key Difference: The oxadiazole C2 position bears a 4-methoxyphenyl group instead of 2-furyl.
- Impact: The methoxy group enhances electron density and may improve solubility compared to the furyl substituent.
Triazole Substituent Modifications
-
- Structure: Methyl-thiol-bridged oxadiazole-triazole hybrid with 3,4-dichlorophenyl on the triazole.
- Key Difference: A dichlorophenyl group and methyl-thiol bridge replace the 3-methylphenyl group.
- Impact: The dichlorophenyl group increases hydrophobicity, contributing to potent cytotoxicity (IC50 = 7.4 µM in MCF-7 cells) .
Crystallographic and Conformational Analysis
- Compounds 4 and 5 ():
- Structures: Thiazole-triazole hybrids with fluorophenyl and chlorophenyl substituents.
- Key Features: Isostructural with triclinic symmetry (P̄1) and two independent molecules per asymmetric unit.
- Comparison: The target compound’s furyl group may disrupt crystal packing compared to halogenated aryl groups, altering solubility and melting points .
Physicochemical Properties
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.3–2.5 ppm for triazole-methyl) and furyl protons (δ 6.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from oxadiazole) .
- IR Spectroscopy : Identify C=N stretching (1640–1680 cm⁻¹) and C-O-C vibrations (1220–1260 cm⁻¹) .
Advanced: How can structural ambiguities arising from spectroscopic data be resolved using crystallography?
Q. Methodological Answer :
- X-ray Diffraction : Grow single crystals via vapor diffusion (ethyl acetate/hexane).
- Refinement : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned crystals .
- Validation : Cross-check Hirshfeld surfaces (CrystalExplorer) to validate hydrogen-bonding networks and π-stacking interactions .
Advanced: How to address contradictions between computational and experimental data (e.g., DFT vs. crystallographic bond lengths)?
Q. Methodological Answer :
- DFT Calibration : Optimize geometry at the B3LYP/6-311G(d,p) level in Gaussian 16. Compare bond lengths (e.g., C-O in oxadiazole: DFT ~1.36 Å vs. X-ray ~1.38 Å).
- Error Analysis : Apply Bayesian R-factors to quantify systematic errors in crystallographic data .
- Thermal Motion Adjustment : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for thermal vibrations .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how to minimize false positives?
Q. Methodological Answer :
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and C. albicans (ATCC 10231). Include positive controls (ciprofloxacin, fluconazole) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 µM indicates selectivity).
- False-Positive Mitigation : Pre-treat compounds with glutathione to rule out redox cycling artifacts .
Advanced: How to design docking studies to predict binding modes with biological targets?
Q. Methodological Answer :
Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., fungal CYP51 or bacterial DNA gyrase) .
Docking Software : Use AutoDock Vina with Lamarckian GA (grid size: 60×60×60 Å).
Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .
Advanced: What strategies mitigate stability issues during biological assays (e.g., hydrolysis of oxadiazole ring)?
Q. Methodological Answer :
- pH Optimization : Conduct assays at pH 7.4 (PBS buffer) to minimize acid/base degradation .
- Light Protection : Store solutions in amber vials to prevent photolytic cleavage of the triazole ring .
- Degradation Monitoring : Use LC-MS at intervals (0h, 24h, 48h) to track parent compound depletion .
Advanced: How to resolve regioselectivity challenges during triazole functionalization?
Q. Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at the 3-methylphenyl group to favor C-4 substitution .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC. Low temperatures (0–5°C) favor kinetic C-5 products, while reflux favors thermodynamic C-4 isomers .
Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?
Q. Methodological Answer :
- Substituent Library : Synthesize analogs with variations in:
- Furyl Group : Replace with thiophene or pyridine .
- Triazole Substituents : Vary methyl/methoxy groups at the 3-methylphenyl ring .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What computational methods predict solubility and formulation compatibility?
Q. Methodological Answer :
- Solubility Prediction : Apply the General Solubility Equation :
logS = 0.5 – 0.01(MP – 25) – logP
Where MP = melting point (°C), logP = octanol-water partition coefficient .
- Excipient Screening : Use COSMO-RS simulations to identify compatible surfactants (e.g., Poloxamer 407) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
